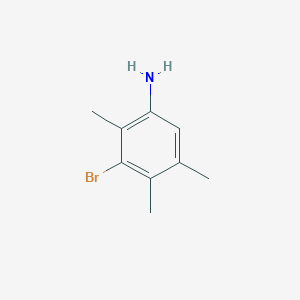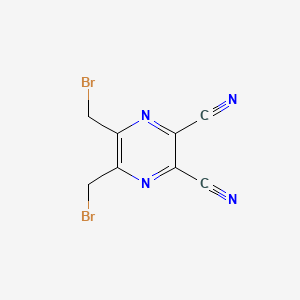
5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile
Overview
Description
5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C8H4Br2N4 . It has been studied as a potential synthon for substituted azaphthalocyanines .
Synthesis Analysis
The synthesis of this compound involves a reaction between diaminomaleonitrile and 2,5-dibromohexane-3,4-dione, yielding the compound in approximately 83% crude yield . The product obtained was a mixture of 5-(1-bromoethyl)-6-ethyl-pyrazine-2,3-dicarbonitrile and the two diastereomers of the compound .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by X-ray diffraction . The compound has an average mass of 315.952 Da and a monoisotopic mass of 313.880249 Da .Chemical Reactions Analysis
The compound has been found to be too reactive towards base due to its extremely labile “benzylic” hydrogens . It was expected that reactions of the compound with sodium sulfide followed by oxidation would yield a specific product .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocycles : A study by Mørkved, Beukes, and Mo (2007) highlights the synthesis of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine as a product from reactions involving 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. The molecular structure of the compound was confirmed through X-ray diffraction, demonstrating its potential in the synthesis of complex heterocyclic structures (Mørkved, Beukes, & Mo, 2007).
Preparation of Pyrazine Derivatives : Ali and Lier (2012) describe a method for preparing pyrazine-2,3-dicarbonitrile 5,6-bis-substituted derivatives using a palladium-catalyzed cross coupling reaction. This method facilitates the creation of symmetrical and unsymmetrical bis-substituted products, useful in the preparation of aza-phthalocyanines with specific spectral properties (Ali & Lier, 2012).
Photophysical and Photochemical Properties
- Synthesis of Pyrazino‐quinoxalino‐porphyrazine Macrocycles : Musil et al. (2007) synthesized unsymmetrical metal-free and zinc complexes of pyrazino-quinoxalino-porphyrazines using 5,6-bis(diethylamino)pyrazine-2,3-dicarbonitrile. They explored the UV/Vis spectroscopy of these macrocycles, contributing to the understanding of their photophysical properties (Musil et al., 2007).
Reactions and Mechanisms
- Cationic Azaphthalocyanines Synthesis and Studies : Zimcik et al. (2006) conducted a study on the synthesis of cationic zinc azaphthalocyanines starting from 5,6-bis(2-diethylaminoethylsulfanyl)pyrazine-2,3-dicarbonitrile. The research focused on singlet oxygen production and spectroscopic studies, enhancing our understanding of the reaction mechanisms and properties of these compounds (Zimcik et al., 2006).
Material Science and Engineering Applications
- Laser Ignition of Energetic Copper Complexes : Shem-Tov et al. (2021) investigated a laser-ignitable compound based on 5,6-bis(ethylnitroamino)-N'2,N'3-dihydroxypyrazine-2,3-bis(carboximidamide), derived from 5,6-bis(ethylamino)-pyrazine-2,3-dicarbonitrile. The study encompassed synthesis, characterization, and ignition mechanism studies, highlighting potential applications in safer detonator and initiator systems (Shem-Tov et al., 2021).
properties
IUPAC Name |
5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N4/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQCQOVTHVRUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(C(=N1)C#N)C#N)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




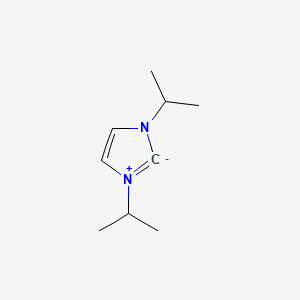
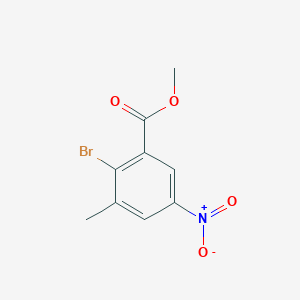


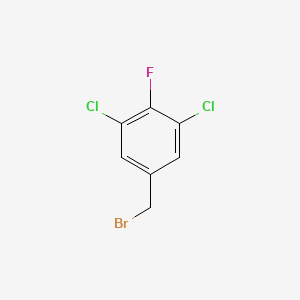



![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)

